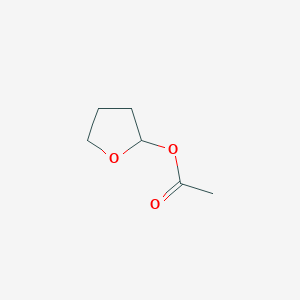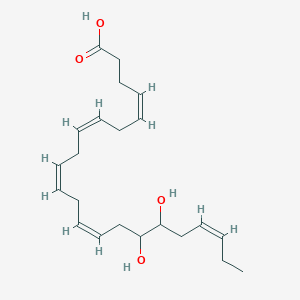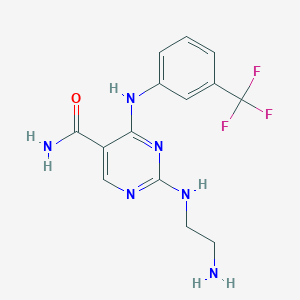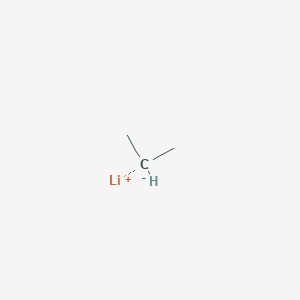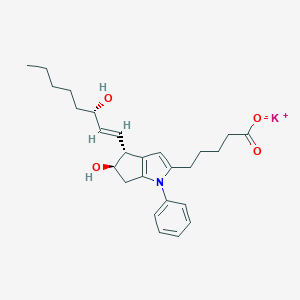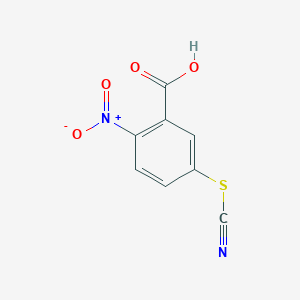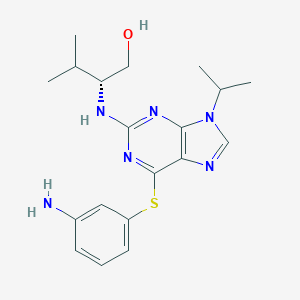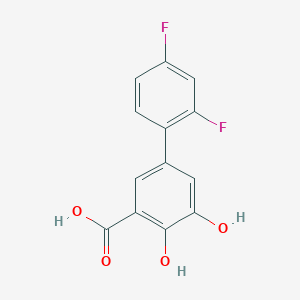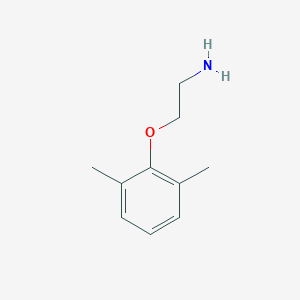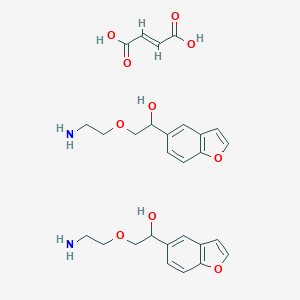
Methyl (2Z)-(cyanoimino)(propoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-(cyanoimino)(propoxy)acetate, also known as Methyl cyanoacrylate, is a colorless liquid that is commonly used in the field of polymer chemistry. It is a type of cyanoacrylate ester that is widely used as an adhesive in various industries. This compound has been extensively studied for its chemical and physical properties, as well as its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate involves the rapid polymerization of the compound upon contact with moisture. This polymerization process results in the formation of a strong and durable bond between two surfaces. The polymerization process is exothermic and generates heat, which can cause tissue damage if not used properly.
Biochemical and Physiological Effects:
Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate has been extensively studied for its biochemical and physiological effects. In vitro studies have shown that Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate can cause cytotoxicity and genotoxicity in various cell lines. However, the toxic effects of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate are dose-dependent and can be minimized by using appropriate concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate has several advantages for use in laboratory experiments. Its fast-drying and strong adhesive properties make it an ideal tool for tissue fixation and cell culture. In addition, Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate can be easily removed with acetone, making it a reversible adhesive. However, the use of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate requires caution due to its potential toxic effects and tissue damage if not used properly.
Orientations Futures
There are several future directions for the use of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate in scientific research. One potential application is in the field of microfluidics, where Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate can be used to create microchannels and microstructures. In addition, Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate can be used as a precursor in the synthesis of various polymers and composites. Further research is needed to explore the full potential of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate in these applications.
Conclusion:
In conclusion, Methyl (2Z)-(cyanoimino)(propoxy)acetate (2Z)-(cyanoimino)(propoxy)acetate, or Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate, is a widely used adhesive in various industries. Its unique properties make it an ideal tool for scientific research, particularly in the fields of tissue fixation, cell culture, and microfluidics. While the use of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate requires caution due to its potential toxic effects, further research is needed to explore its full potential in various applications.
Méthodes De Synthèse
The synthesis of Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate involves the reaction between cyanoacetic acid and formaldehyde in the presence of a catalyst. The resulting product is then esterified with methanol to yield Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate. This synthesis method is a relatively simple and cost-effective process that can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate has been widely used in scientific research due to its unique properties. Its fast-drying and strong adhesive properties make it an ideal tool for various applications such as tissue fixation, cell culture, and microfluidic devices. In addition, Methyl (2Z)-(cyanoimino)(propoxy)acetate cyanoacrylate has been used as a precursor in the synthesis of various polymers and composites.
Propriétés
Numéro CAS |
130149-31-4 |
|---|---|
Nom du produit |
Methyl (2Z)-(cyanoimino)(propoxy)acetate |
Formule moléculaire |
C7H10N2O3 |
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
methyl 2-cyanoimino-2-propoxyacetate |
InChI |
InChI=1S/C7H10N2O3/c1-3-4-12-6(9-5-8)7(10)11-2/h3-4H2,1-2H3 |
Clé InChI |
JEGLZDRWQMXBGY-UHFFFAOYSA-N |
SMILES |
CCCOC(=NC#N)C(=O)OC |
SMILES canonique |
CCCOC(=NC#N)C(=O)OC |
Synonymes |
Acetic acid, (cyanoimino)propoxy-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





